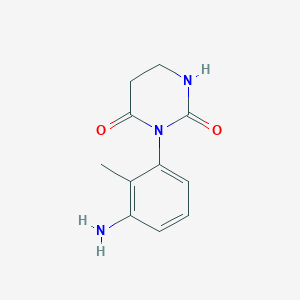
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that features a diazinane ring fused with an amino-substituted methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methylphenyl isocyanate with a suitable diamine under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diazinane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted diazinane derivatives.
Scientific Research Applications
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Amino-2-methylphenyl)methyl)benzene-1,3-diamine
- 3-Amino-2-methylphenol
- 3-Amino-2-methyl-quinazolin-4(3H)-one
Uniqueness
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific diazinane ring structure fused with an amino-substituted methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(3-amino-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7-8(12)3-2-4-9(7)14-10(15)5-6-13-11(14)16/h2-4H,5-6,12H2,1H3,(H,13,16) |
InChI Key |
FBIYTWHTUGYCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)CCNC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


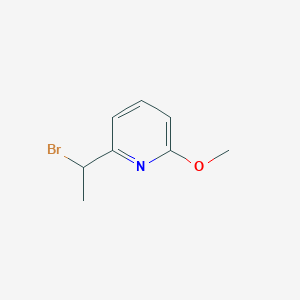
![[2-(Cycloheptylamino)ethyl]diethylamine](/img/structure/B13232859.png)
![5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13232865.png)
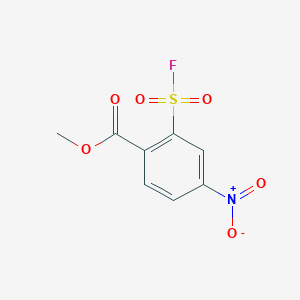
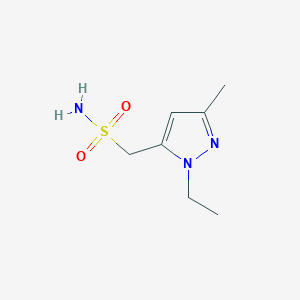
![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13232892.png)
![[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride](/img/structure/B13232899.png)
![1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13232906.png)
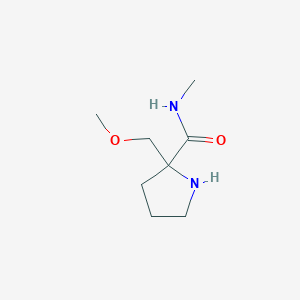
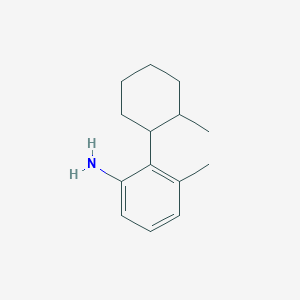
![({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13232918.png)
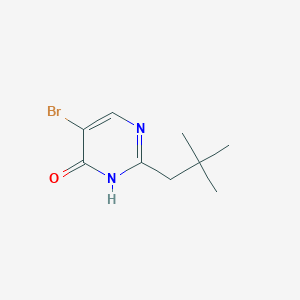
amine](/img/structure/B13232938.png)

